molecular formula C6H14OSSi B14507727 O-Methyl (trimethylsilyl)ethanethioate CAS No. 62785-57-3

O-Methyl (trimethylsilyl)ethanethioate

Cat. No.: B14507727
CAS No.: 62785-57-3
M. Wt: 162.33 g/mol
InChI Key: FCVARGCRETXELN-UHFFFAOYSA-N
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Description

O-Methyl (trimethylsilyl)ethanethioate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethanethioate moiety. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an oxygen atom bonded to a methyl group and a sulfur atom. The compound’s chemical formula is C6H16OSiS.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Methyl (trimethylsilyl)ethanethioate can be synthesized through the silylation of ethanethioate derivatives. One common method involves the reaction of ethanethioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale silylation processes. These processes utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of trimethylsilyl chloride and appropriate bases remains central to these methods .

Chemical Reactions Analysis

Types of Reactions

O-Methyl (trimethylsilyl)ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Methyl (trimethylsilyl)ethanethioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Methyl (trimethylsilyl)ethanethioate involves the formation of stable silyl ethers, which protect reactive functional groups during chemical reactions. The trimethylsilyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations. The compound’s molecular targets include hydroxyl and thiol groups, which are temporarily masked by the silyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Methyl (trimethylsilyl)ethanethioate is unique due to its combination of a trimethylsilyl group and an ethanethioate moiety. This dual functionality allows it to serve as both a protecting group and a reactive intermediate in various chemical reactions, making it a versatile tool in synthetic chemistry .

Properties

CAS No.

62785-57-3

Molecular Formula

C6H14OSSi

Molecular Weight

162.33 g/mol

IUPAC Name

O-methyl 2-trimethylsilylethanethioate

InChI

InChI=1S/C6H14OSSi/c1-7-6(8)5-9(2,3)4/h5H2,1-4H3

InChI Key

FCVARGCRETXELN-UHFFFAOYSA-N

Canonical SMILES

COC(=S)C[Si](C)(C)C

Origin of Product

United States

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